3,5-Di-tert-butyl-4-hydroxybenzaldehyde

Übersicht

Beschreibung

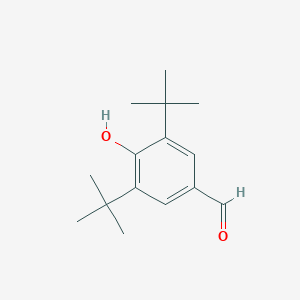

3,5-Di-tert-butyl-4-hydroxybenzaldehyde (DTBHB, CAS 1620-98-0) is a phenolic aldehyde derivative with the molecular formula C₁₅H₂₂O₂ and a molecular weight of 234.33 g/mol . Structurally, it features two bulky tert-butyl groups at the 3 and 5 positions, a hydroxyl group at the 4 position, and an aldehyde functional group (Figure 1). This compound is primarily synthesized via the oxidation of 2,6-di-tert-butyl-4-methylphenol (BHT) under alkaline conditions with oxygen .

DTBHB is notable for its dual role as an antioxidant and a synthetic intermediate. It scavenges free radicals effectively due to its phenolic hydroxyl group, making it valuable in polymer stabilization and pharmaceutical formulations . Additionally, it is a degradation product of BHT in polymers like polyethylene terephthalate, often detected in recycled materials . Its applications span organic synthesis (e.g., chalcones, flavanones) , drug delivery systems (e.g., nano-curcumin derivatives) , and analytical chemistry (e.g., LC-MS/MS degradation studies) .

Vorbereitungsmethoden

Vilsmeier-Haack Formylation: Mechanism and Optimization

The Vilsmeier-Haack reaction is a widely used electrophilic aromatic substitution method for introducing formyl groups into electron-rich aromatic systems. In the context of 3,5-di-tert-butyl-4-hydroxybenzaldehyde synthesis, this method involves the reaction of 2,6-di-tert-butylphenol with a Vilsmeier reagent—typically a complex of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) —in an aprotic solvent such as 1,2-dichloroethane or acetonitrile .

Reaction Conditions and Yield

-

Temperature : Optimal formylation occurs at 60–80°C , with 70°C identified as the ideal balance between reaction rate and byproduct suppression .

-

Solvent : Non-polar aprotic solvents like 1,2-dichloroethane enhance reagent stability and prevent premature hydrolysis of the Vilsmeier complex.

-

Stoichiometry : A 1:1.2 molar ratio of 2,6-di-tert-butylphenol to Vilsmeier reagent maximizes aldehyde yield while minimizing residual phenol .

Table 1: Vilsmeier-Haack Formylation Parameters

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Temperature | 70°C | 96% yield |

| Solvent | 1,2-Dichloroethane | Prevents hydrolysis |

| Reaction Time | 2 hours | Complete conversion |

This method avoids gaseous reactants (e.g., formaldehyde) and achieves near-quantitative yields under reflux conditions. The crude product requires minimal purification, often via simple aqueous workup and solvent distillation .

HMTA-Mediated Formylation: A Sustainable Alternative

The HMTA method, detailed in US Patent 4,009,210, employs hexamethylenetetramine as a formaldehyde surrogate in acidic media . This approach is favored for its lower toxicity profile compared to POCl₃-based systems.

Reaction Mechanism

HMTA decomposes in acetic acid to generate formaldehyde and ammonia , facilitating electrophilic formylation at the para position of 2,6-di-tert-butylphenol. The reaction proceeds via:

-

Protonation of HMTA in acetic acid.

-

Hydrolysis to release formaldehyde.

-

Electrophilic attack on the aromatic ring, directed by the hydroxyl group’s activating effect .

Table 2: HMTA Formylation Conditions

| Parameter | Value/Range | Yield |

|---|---|---|

| Catalyst | Acetic acid | 90% |

| Temperature | Reflux (110–120°C) | 3-hour duration |

| HMTA:Phenol Ratio | 1:1 | Minimizes waste |

Advantages Over Traditional Methods

-

Safety : Eliminates hazardous POCl₃, reducing corrosion risks and waste disposal costs.

-

Scalability : Compatible with continuous-flow reactors due to homogeneous reaction conditions.

Comparative Analysis of Industrial Methods

Table 3: Method Comparison

| Criterion | Vilsmeier-Haack | HMTA |

|---|---|---|

| Yield | 96% | 90% |

| Toxicity | High (POCl₃) | Moderate (Acetic acid) |

| Byproducts | Minimal | Trace ammonia |

| Purification | Simple filtration | Distillation |

| Capital Cost | Moderate | Low |

The Vilsmeier-Haack method excels in yield and speed, whereas the HMTA approach offers environmental and safety benefits. Recent advances, such as microwave-assisted Vilsmeier reactions , have reduced reaction times to under 30 minutes without compromising yield .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Di-tert-butyl-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can participate in substitution reactions, such as esterification.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products Formed

Oxidation: 3,5-Di-tert-butyl-4-hydroxybenzoic acid.

Reduction: 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol.

Substitution: Various esters and ethers depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

DTBHA has been identified as having anti-inflammatory activities comparable to indomethacin, a well-known anti-inflammatory drug. Research indicates that derivatives of DTBHA exhibit equipotent effects, making them potential candidates for developing new anti-inflammatory medications .

Synthesis of Bioactive Compounds

DTBHA serves as a reagent in synthesizing various bioactive compounds, including quinolinone-chalcones and thiazolo derivatives, which demonstrate anti-parasitic and analgesic properties. These compounds are significant in pharmaceutical research due to their therapeutic potential against multiple diseases .

Organic Light Emitting Diodes (OLEDs)

DTBHA is utilized in the development of OLED materials due to its favorable electronic properties. Its stability and efficiency make it an attractive choice for enhancing the performance of OLED devices, which are widely used in display technologies .

Antioxidant Applications

While DTBHA exhibits less radical-scavenging activity than its analog butylated hydroxytoluene (BHT), it is still studied for its antioxidant properties. It has been detected in various natural products, indicating its potential use as a natural antioxidant in food and cosmetic formulations .

Fate in Wastewater Treatment

Research has shown that DTBHA can be detected in wastewater treatment processes, highlighting its persistence as an anthropogenic pollutant. Studies suggest that ozonation can effectively degrade DTBHA, providing insights into its environmental impact and the efficacy of wastewater treatment methods .

Safety Assessments in Recycled Plastics

The compound has been evaluated for safety in cosmetic applications involving post-consumer recycled plastics. Comprehensive studies assess the migration of substances from recycled materials to ensure consumer safety, with DTBHA being one of the compounds monitored during these evaluations .

Data Tables

Case Study 1: Synthesis of Quinolinone-Chalcones

A study demonstrated that DTBHA is a key reagent in synthesizing quinolinone-chalcones, which possess significant anti-parasitic activities. The synthesis involved multiple steps with DTBHA contributing to the formation of bioactive compounds that showed promise in treating parasitic infections.

Case Study 2: Environmental Impact Assessment

Research conducted on the distribution and fate of synthetic phenolic antioxidants like DTBHA in wastewater treatment processes revealed critical insights into their persistence and degradation pathways. The study emphasized the need for tailored treatment approaches to mitigate environmental impacts effectively.

Wirkmechanismus

The mechanism of action of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl group can donate hydrogen bonds, stabilizing free radicals and thus exhibiting antioxidant properties. In biological systems, it may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

DTBHB is compared below with key analogs: BHT, 2,6-di-tert-butyl-p-benzoquinone, and 3,5-di-tert-butyl-4-hydroperoxy-4-methyl-2,5-cyclohexadien-1-one (Table 1).

Table 1: Molecular and Physicochemical Properties

- Key Differences: DTBHB’s aldehyde group enhances polarity (logP = 4.38) compared to BHT (logP ~5.1), influencing solubility in methanol and reactivity in nucleophilic additions . The quinone and hydroperoxide derivatives lack the aldehyde moiety, rendering them more redox-active but less versatile in organic synthesis .

Antioxidant Activity

DTBHB and its analogs exhibit varying antioxidant efficacies:

- DTBHB vs. BHT : While BHT is a primary antioxidant, DTBHB’s aldehyde group may enhance radical scavenging in specific environments. Evidence suggests BHT’s metabolites, including DTBHB, could exhibit superior activity in cellular models .

- DTBHB vs.

Table 2: Antioxidant Efficacy Comparison

Stability and Degradation

- Thermal Degradation: DTBHB is more stable than BHT in polymers but less stable than benzoquinones. In polyethylene terephthalate, BHT degrades into DTBHB under thermal stress, which is then detected as a migrant .

- Hydrolytic Stability : DTBHB forms via hydrolysis of tyrphostin A9 in aqueous media, highlighting its role as a degradation marker in pharmaceuticals .

Biologische Aktivität

3,5-Di-tert-butyl-4-hydroxybenzaldehyde (BHT-CHO), also known as 4-formyl-2,6-di-tert-butylphenol, is a derivative of butylated hydroxytoluene (BHT), widely recognized for its antioxidant properties. This compound has garnered attention in various fields, including pharmacology and environmental science, due to its significant biological activities. This article examines the biological activity of BHT-CHO, focusing on its antioxidant capabilities, potential therapeutic effects, and environmental implications.

- Chemical Formula : C15H22O2

- Molecular Weight : 246.34 g/mol

- CAS Number : 1620-98-0

Antioxidant Activity

BHT-CHO exhibits notable antioxidant properties, which are crucial in mitigating oxidative stress-related damage. The compound has been shown to inhibit lipid peroxidation and scavenge free radicals effectively.

- Radical Scavenging : BHT-CHO acts as a radical trapping agent, neutralizing reactive oxygen species (ROS) such as hydroxyl radicals and peroxyl radicals.

- Inhibition of Lipid Peroxidation : Studies indicate that BHT-CHO can significantly reduce lipid peroxidation in biological membranes, thus protecting cellular integrity .

Research Findings

A study demonstrated that BHT-CHO's antioxidant capacity was comparable to that of other well-known antioxidants like Trolox in various assays, including ABTS and FRAP tests .

Neuroprotective Effects

Recent research has highlighted BHT-CHO's potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD).

Mechanisms

- Acetylcholinesterase Inhibition : BHT-CHO has been identified as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathogenesis of AD by promoting β-amyloid aggregation .

- CNS Penetration : Quantum chemical calculations suggest that BHT-CHO possesses favorable blood-brain barrier permeability, enhancing its potential as a central nervous system (CNS) therapeutic agent .

Environmental Impact

BHT-CHO is not only significant in biological systems but also poses environmental concerns due to its widespread use in food and cosmetic products. Its degradation products can accumulate in natural water systems, leading to potential ecological risks.

Toxicological Profile

The compound has been assessed for its toxicological effects, revealing:

- Dermal Exposure : Chronic exposure limits have been established at 8.33 mg/kg body weight per day for dermal contact .

- Aquatic Toxicity : The environmental concentrations of BHT-CHO are monitored due to its persistence and potential bioaccumulation in aquatic ecosystems .

Case Studies

- Neuroprotective Study :

- Antioxidant Efficacy Assessment :

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3,5-di-tert-butyl-4-hydroxybenzaldehyde to improve yield and purity?

- Methodological Answer : Synthesis optimization typically involves evaluating reaction conditions such as solvent polarity, temperature, and catalyst selection. For instance, using tert-butyl groups introduces steric hindrance, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (~100–120°C) to enhance reactivity . Post-synthesis purification via recrystallization in hot methanol (solubility: ~50 mg/mL at 60°C) is critical to achieve ≥98% purity, as confirmed by HPLC and neutralization titration . Monitor reaction progress using TLC with UV visualization at 254 nm to detect aldehyde intermediates.

Q. What are the key spectroscopic techniques for characterizing this compound?

- Methodological Answer :

- NMR : Use H NMR to identify the aldehyde proton (δ 9.8–10.2 ppm) and phenolic -OH (δ 5.2–5.5 ppm, broad singlet). C NMR confirms tert-butyl carbons (δ 28–32 ppm) and the carbonyl carbon (δ 190–195 ppm) .

- FT-IR : Look for C=O stretch at ~1680–1700 cm and O-H stretch at ~3200–3400 cm .

- MS : APCI-MS/MS in positive ion mode shows a molecular ion peak at m/z 234.33 (CHO) and fragmentation patterns consistent with tert-butyl loss (m/z 177.1) .

Q. How should researchers address solubility limitations of this compound in biological assays?

- Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves in organic solvents like DMSO, ethanol, or hot methanol (critical for stock solutions). For cell-based studies, prepare a 10 mM DMSO stock and dilute in culture media to ≤0.1% DMSO to avoid cytotoxicity. Validate solubility using dynamic light scattering (DLS) or nephelometry .

Q. What are the stability considerations for long-term storage of this compound?

- Methodological Answer : Store under inert gas (argon or nitrogen) at 2–8°C in amber glass vials to prevent oxidation and photodegradation. Air sensitivity may lead to aldehyde oxidation, detectable via HPLC peak shifts or loss of phenolic -OH in IR . Regularly assess purity using melting point analysis (187–190°C) as a stability indicator .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye irritation (H315/H319). Work in a fume hood to minimize inhalation. In case of exposure, rinse skin with water for 15 minutes (P302+P352) and seek medical attention for persistent irritation. Dispose of waste via incineration or approved chemical disposal programs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported anti-inflammatory activity data for derivatives of this compound?

- Methodological Answer : Discrepancies may arise from structural modifications (e.g., oxime derivatives ) or assay variability. Standardize in vitro models (e.g., COX-1/COX-2 inhibition assays) using indomethacin as a positive control. Validate cell-based results with ex vivo models (e.g., LPS-induced TNF-α suppression in macrophages) and compare IC values across studies. LC-MS/MS can quantify metabolite interference (e.g., BHT-quinol) that may skew activity .

Q. What advanced analytical strategies are recommended for detecting trace degradation products in drug formulations containing this compound?

- Methodological Answer : Employ GC-MS or LC-HRMS with atmospheric pressure chemical ionization (APCI) to identify low-abundance degradants like 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH) or quinone derivatives. Use isotope-labeled internal standards (e.g., C-BHT) for quantification. Method validation should include spike-recovery experiments (85–115% recovery) and LOQ ≤10 ng/mL .

Q. How can computational modeling guide the design of novel derivatives with enhanced OLED performance?

- Methodological Answer : Perform DFT calculations to optimize HOMO-LUMO gaps for electroluminescence. Simulate substituent effects (e.g., electron-withdrawing groups on the aldehyde) on charge transport properties. Validate predictions via cyclic voltammetry (oxidation potential ~1.2 V vs. Ag/AgCl) and UV-vis spectroscopy (λ ~300–350 nm) .

Q. What mechanistic insights explain the compound’s role as a pharmaceutical intermediate in antibiotic synthesis?

- Methodological Answer : The phenolic -OH and aldehyde groups serve as reactive sites for condensation or Schiff base formation. For example, in β-lactam antibiotic synthesis, the aldehyde may react with amine precursors under mild basic conditions (pH 7.5–8.5). Monitor reaction intermediates using H NMR and X-ray crystallography .

Q. How do environmental factors influence the compound’s transformation in aquatic systems?

- Methodological Answer : Conduct photolysis studies under simulated sunlight (λ >290 nm) to assess degradation kinetics. Detect transformation products (e.g., BHT-CHO, BHT-Q) via SPE-LC-MS/MS. Evaluate pH-dependent hydrolysis (pKa ~8.33) and bioaccumulation potential using logP (~4.2) and BCF models .

Q. Data Contradiction Analysis

- Melting Point Variability : Reported mp ranges (187–192°C vs. 187–189°C ) may reflect purity differences or polymorphic forms. Use DSC to identify polymorphs and standardize recrystallization protocols.

- Anti-inflammatory Potency : Discrepancies between studies could arise from metabolite interference (e.g., BHT-quinol ) or assay-specific endpoints (COX-2 vs. cytokine suppression).

Eigenschaften

IUPAC Name |

3,5-ditert-butyl-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-9,17H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZRDZLFLOODMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057658 | |

| Record name | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620-98-0 | |

| Record name | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1620-98-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-di-tert-butyl-4-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DI-TERT-BUTYL-4-HYDROXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95VTI93VUL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240643 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.